REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[C:3]=1[CH2:4][NH:5][C:6]([NH2:8])=[O:7].[C:17](OC(C)(C)C)(=[O:22])[CH2:18][C:19]([CH3:21])=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CC(O)C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:14])([F:15])[F:16])[C:3]=1[CH2:4][N:5]1[C:19]([CH3:21])=[CH:18][C:17](=[O:22])[NH:8][C:6]1=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
2.568 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CNC(=O)N)C(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred overnight at room temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The crystalline product was filtered
|
Type
|
WASH
|
Details
|
washed with a few mL of i-PrOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN2C(NC(C=C2C)=O)=O)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |